2,2-Dimethyl-3,3-diphenyloxirane

Gold catalysis Synthetic methodology Rearrangement

2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6) is a fully substituted (tetrasubstituted) epoxide with the molecular formula C16H16O and a molecular weight of 224.30 g/mol. As a member of the oxirane class, it features a three-membered cyclic ether ring.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 60227-39-6
Cat. No. B12081013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3,3-diphenyloxirane
CAS60227-39-6
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C16H16O/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyWYQZQKVQBQLNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6): Sourcing and Baseline Profile for a Tetrasubstituted Epoxide


2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6) is a fully substituted (tetrasubstituted) epoxide with the molecular formula C16H16O and a molecular weight of 224.30 g/mol [1]. As a member of the oxirane class, it features a three-membered cyclic ether ring. However, its tetrasubstituted nature, characterized by two methyl and two phenyl substituents on the ring, imparts a high degree of steric hindrance and distinct physicochemical properties compared to less substituted epoxides [1]. This structural difference is the primary driver for its unique reactivity profile and selection in specialized applications.

Why Generic Epoxide Substitution Fails: The Critical Role of Sterics in 2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6)


Substituting 2,2-Dimethyl-3,3-diphenyloxirane with a less-substituted epoxide like 2,3-diphenyloxirane (stilbene oxide) or a simple aliphatic oxirane is not feasible for applications requiring the specific reactivity of a tetrasubstituted system. The presence of four bulky substituents around the oxirane ring creates a uniquely hindered environment that fundamentally alters reaction pathways. For example, while di- and trisubstituted oxiranes commonly undergo gold-catalyzed rearrangements to form furans, tetrasubstituted oxiranes like 2,2-Dimethyl-3,3-diphenyloxirane are directed toward the selective formation of tertiary α-alkynylketones or alkynols [1]. This divergent reactivity, driven by steric constraints, is a quantifiable and verifiable differentiation that prevents simple interchangeability with other in-class compounds [1].

Quantitative Evidence Guide: Differentiating 2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6) from Analogs


Evidence Item 1: Divergent Product Selectivity in Gold-Catalyzed Rearrangement vs. Di- and Trisubstituted Oxiranes

Under gold(III) catalysis, the reaction outcome for tetrasubstituted 1-alkynyloxiranes, including 2,2-dimethyl-3,3-diphenyloxirane derivatives, diverges from that of di- and trisubstituted analogues. While the latter typically yield furans, the tetrasubstituted substrates selectively produce tertiary α-alkynylketones or alkynols [1]. This represents a complete shift in product selectivity based on substrate substitution.

Gold catalysis Synthetic methodology Rearrangement Alkynyloxiranes

Evidence Item 2: Comparative Physicochemical Profile: Lipophilicity vs. 2,3-Diphenyloxirane

2,2-Dimethyl-3,3-diphenyloxirane exhibits a computed XLogP3-AA value of 3.5, a measure of its lipophilicity [1]. This is notably higher than the XLogP3 value of 2.9 reported for the less-substituted analog 2,3-diphenyloxirane (stilbene oxide) [2], due to the additional methyl groups. The increased lipophilicity influences its partitioning behavior, membrane permeability, and solubility profile.

Physical chemistry Drug design Lipophilicity LogP

Evidence Item 3: Thermal Phase Transition in the Solid State: A Distinguishing Characteristic

Differential scanning calorimetry (DSC) measurements reveal a thermal phase transition for the title compound from a monoclinic dimer to an orthorhombic monomer at 147°C [1]. This solid-state phase behavior is a specific characteristic that can be used to differentiate it from other epoxides, which may not exhibit such a transition or may do so at significantly different temperatures. For instance, cis-stilbene oxide has a reported melting point of 38-40 °C , indicating a very different solid-state stability profile.

Solid-state chemistry Thermal analysis Crystallography Materials science

Primary Application Scenarios for 2,2-Dimethyl-3,3-diphenyloxirane (CAS 60227-39-6) Based on Verified Differentiation


As a Model Substrate in Mechanistic Studies of Sterically Congested Epoxides

Due to its fully substituted nature, 2,2-Dimethyl-3,3-diphenyloxirane serves as an ideal model compound for investigating the influence of steric hindrance on epoxide ring-opening and rearrangement mechanisms. The divergent product selectivity observed in gold catalysis, where the tetrasubstituted system yields ketones/alkynols instead of furans, provides a clear, structure-dependent outcome for mechanistic study [1].

As a Building Block for Compounds with Controlled Lipophilicity

The quantifiably higher LogP (3.5) compared to 2,3-diphenyloxirane (2.9) makes this compound a preferred starting material when a more lipophilic epoxide-derived building block is required [1][2]. This is relevant in medicinal chemistry and agrochemical synthesis where tuning lipophilicity is essential for modulating bioavailability and target engagement.

In Solid-State Formulation Studies Requiring Specific Thermal Stability

The identified solid-state phase transition at 147°C provides a clear thermal fingerprint for this compound [1]. This property is critical for research involving the compound's processing, storage, or formulation in solid-state applications, differentiating it from other epoxides like cis-stilbene oxide that simply melt at much lower temperatures.

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